Stibine, iodothioxo-

Overview

Description

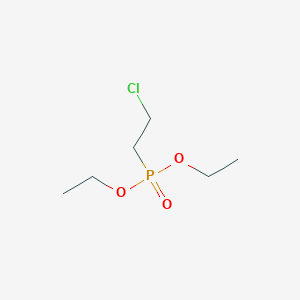

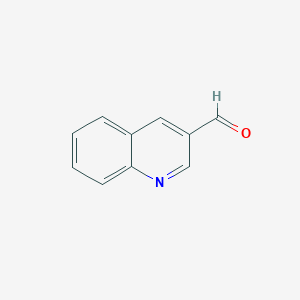

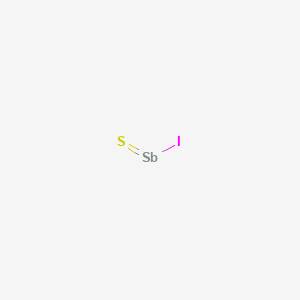

“Stibine, iodothioxo-” is a chemical compound with the molecular formula ISSb . It has a molecular weight of 280.73 g/mol . The IUPAC name for this compound is iodo (sulfanylidene)stibane .

Molecular Structure Analysis

The molecular structure of “Stibine, iodothioxo-” is represented by the canonical SMILES notation S=[Sb]I . The compound is monomeric and the nature of the Sb=O/Sb+–O− bond has been explored through spectroscopic, crystallographic, and computational studies .

Chemical Reactions Analysis

The reactivity of “Stibine, iodothioxo-” has been found to differ from that of its lighter congeners. It can act as a Brønsted base, a hydrogen-bond acceptor, and a transition-metal ligand. It can also engage in 1,2-addition, O-for-F2 exchange, and O-atom transfer .

Physical And Chemical Properties Analysis

“Stibine, iodothioxo-” has a molecular weight of 280.73 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1. It has a rotatable bond count of 0. The exact mass of the compound is 279.78036 g/mol and the monoisotopic mass is also 279.78036 g/mol. The topological polar surface area of the compound is 32.1 Ų. It has a heavy atom count of 3 and a formal charge of 0 .

Scientific Research Applications

Schmidt and Franz (1965) proposed a method for determining stibine in organic solvents and in liquid or solid form. This involved oxidizing SbH3 with bromine, reducing it to SbIII with SO2, and then titrating with iodine or bromate (Schmidt & Franz, 1965).

Tomlinson (1964) investigated the formation of stibine during the electrolytic reduction of aqueous antimony solutions, noting its rate increases with total current and pH (Tomlinson, 1964).

Andrewes, Kitchin, and Wallace (2004) studied the genotoxicity of stibine, finding it significantly nicked pBR 322 plasmid DNA, indicating its potential risks in occupational settings (Andrewes, Kitchin, & Wallace, 2004).

Cross (1979) developed a method for measuring stibine in air using pyridine-silver diethyldithiocarbamate scrubber and flameless atomic absorption spectrometry, suitable for monitoring below the threshold limit value (Cross, 1979).

Levason and Reid (2006) reviewed developments in stibine and bismuthine ligands, including new syntheses and properties, which are significant in coordination chemistry (Levason & Reid, 2006).

Ding and Sturgeon (1996) evaluated a continuous-flow electrochemical hydride generation system for determining total Sb in water, using stibine generation and trapping in a Pd-coated graphite furnace (Ding & Sturgeon, 1996).

Narasaki, Hayashi, and Hoshina (1996) developed a method for determining antimony in river water by hydride generation-AAS, using stibine generation and separation (Narasaki, Hayashi, & Hoshina, 1996).

Michalet et al. (2005) discussed the use of quantum dots, which might involve stibine-related compounds, in biological applications such as cell and animal biology (Michalet et al., 2005).

Burschka et al. (2012) investigated dye-sensitized solar cells using a disulfide/thiolate redox electrolyte, where stibine-related chemistry could be relevant (Burschka et al., 2012).

Menteş and Fawcett (2005) synthesized and analyzed the structure of palladium complexes with tri(2-methylphenyl)stibine, illustrating stibine's role in inorganic chemistry (Menteş & Fawcett, 2005).

Safety And Hazards

Future Directions

properties

IUPAC Name |

iodo(sulfanylidene)stibane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HI.S.Sb/h1H;;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVFAARNXOSXLG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Sb]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ISSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065652 | |

| Record name | Stibine, iodothioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stibine, iodothioxo- | |

CAS RN |

13816-38-1 | |

| Record name | Iodothioxostibine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13816-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stibine, iodothioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013816381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stibine, iodothioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stibine, iodothioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodothioxostibine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.